(S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride
Overview
Description
The compound is related to a series of derivatives of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) which were synthesized and evaluated for their analgesic potential . These compounds displayed potent analgesic efficacy and an ultrashort to long duration of action .
Synthesis Analysis
The synthesis of these TFMP derivatives was characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) .Molecular Structure Analysis
The molecular structure of these compounds likely involves a trifluoromethyl group, which is strongly electron-withdrawing .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were characterized by various spectral methods .Scientific Research Applications
1. Application in Structure-Activity Relationship Studies
(S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride, also known as mabuterol, has been studied for its potential in affecting adrenergic beta-receptors. Engelhardt (1984) explored various derivatives, including mabuterol, for their beta 2-mimetic activity and beta 1-blocking action in the heart. The research highlighted mabuterol's strong beta 2-mimetic action on bronchial muscles, suggesting its potential as a broncholytic agent for therapeutic use (Engelhardt, 1984).
2. Pharmacological Effects and Synthesis Methods
Studies have also delved into the pharmacological effects of mabuterol on isolated tissues of guinea pigs or rats. Pan Li (2003) compared its effects to isoprenaline hydrochloride, indicating its potency as a β2 adrenoreceptor agonist with high selectivity (Pan Li, 2003). Furthermore, research into the synthesis of amino-halogen-substituted phenyl-aminoethanols, including mabuterol, has been conducted to explore different approaches and understand their intrinsic activities (Krüger et al., 1985).
3. Biocatalytic Preparation and Pharmaceutical Applications
The compound has also been a subject in the biocatalytic preparation of pharmaceutical intermediates. For instance, Chen et al. (2019) developed a bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol, an important intermediate in the production of certain pharmaceuticals (Chen et al., 2019). Similarly, Yu et al. (2018) discovered an enzyme from Burkholderia cenocepacia, showcasing its potential in producing aromatic chiral alcohols, useful in pharmaceutical applications (Yu et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]ethanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO.ClH/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13;/h1-3,8,15H,4,14H2;1H/t8-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQKDXIKGYSXEY-DDWIOCJRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)C(F)(F)F)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CO)N)C(F)(F)F)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride | |
CAS RN |
1810074-79-3 | |
Record name | Benzeneethanol, β-amino-4-chloro-3-(trifluoromethyl)-, hydrochloride (1:1), (βS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1810074-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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